

Commercial Availability of 3-Iodotetrahydrofuran

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Iodotetrahydrofuran

Cat. No.: B053241

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A critical aspect of research and development is the reliable sourcing of starting materials and intermediates. The following table summarizes commercially available **3-iodotetrahydrofuran** from various suppliers. This data is intended to streamline the procurement process by providing a comparative overview of purity, and pricing where available.

Table 1: Commercial Suppliers of **3-Iodotetrahydrofuran**

Supplier	Product Name/CAS Number	Purity	Price (USD)
Career Henan Chemical Co.	3-iodo- Tetrahydro- furan (121138-01-0)	98%	\$1.00 / KG
WUHAN FORTUNA CHEMICAL CO., LTD.	3-Iodotetrahydrofuran (121138-01-0)	95% min	-
BTC Nantong Pharmaceuticals Technology Co.,Ltd.	3-iodo- Tetrahydro- furan (121138-01-0)	95%	-
PharmaBlock Sciences (Nanjing), Inc.	3-Iodotetrahydrofuran	-	-
NovoChemistry Ltd.	3-Iodotetrahydrofuran	-	-
Shanghai Jian Chao Chemical Technology Co., Ltd.	3-Iodotetrahydrofuran	-	-
Shanghai Sheepchem Co., Ltd.	3-Iodotetrahydrofuran	-	-
TRC	3-Iodotetrahydrofuran (I737015)	-	\$155 / 500mg
ApolloScientific	3-Iodotetrahydrofuran (OR52585)	-	\$176 / 1g
Matrix Scientific	3-Iodotetrahydrofuran >95% (068669)	>95%	\$123 / 1g, \$430 / 5g
SynQuest Laboratories	3-Iodooxolane (2H10-H-02)	-	\$150 / 1g
Lab-Chemicals.Com	(R)-3-Iodotetrahydrofuran	95%	-

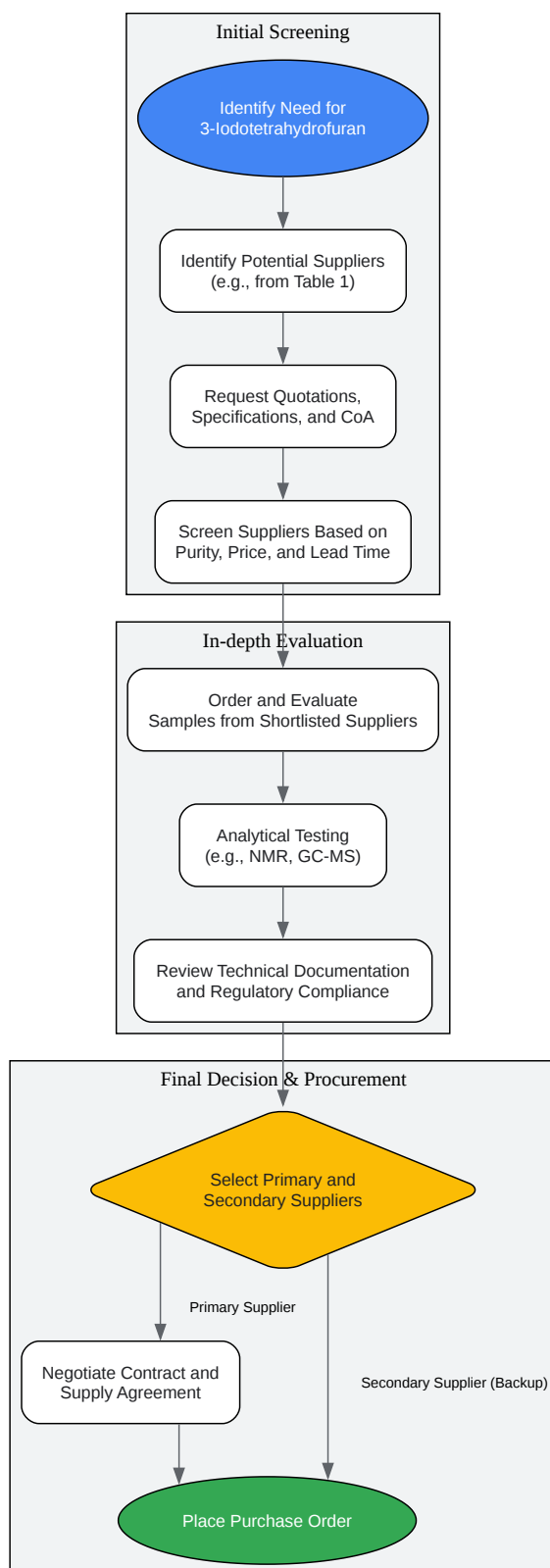
(873063-62-8)

Benchchem	(R)-3-Iodo-tetrahydrofuran (B1393041)	-	-
Sunway Pharm Ltd	(R)-3-Iodotetrahydrofuran (CB08380)	-	-

Disclaimer: Pricing and availability are subject to change. Please contact the suppliers directly for the most current information.

Strategic Supplier Selection

The process of selecting a chemical supplier is a multi-faceted decision that requires careful consideration of various factors beyond just price. For a critical reagent like **3-iodotetrahydrofuran**, ensuring quality, reliability, and appropriate documentation is paramount. The following diagram illustrates a logical workflow for a comprehensive supplier screening and selection process.



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Caption: A logical workflow for the screening and selection of a commercial supplier for **3-iodotetrahydrofuran**.

Synthesis of 3-Iodotetrahydrofuran

For applications requiring custom synthesis or for cost-effectiveness at a larger scale, **3-iodotetrahydrofuran** can be prepared from commercially available 3-hydroxytetrahydrofuran. The following section details a common and effective experimental protocol for this transformation.

Reaction Scheme

The conversion of an alcohol to an alkyl iodide is a standard transformation in organic synthesis. A widely used method employs triphenylphosphine, iodine, and a mild base such as imidazole. This method, often referred to as the Appel reaction, proceeds under mild conditions and is generally high-yielding.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the iodination of alcohols.^[1]

Materials:

- 3-Hydroxytetrahydrofuran
- Triphenylphosphine (PPh₃)
- Iodine (I₂)
- Imidazole
- Dichloromethane (DCM), anhydrous
- Diethyl ether (Et₂O)
- Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
- Brine (saturated aqueous NaCl solution)

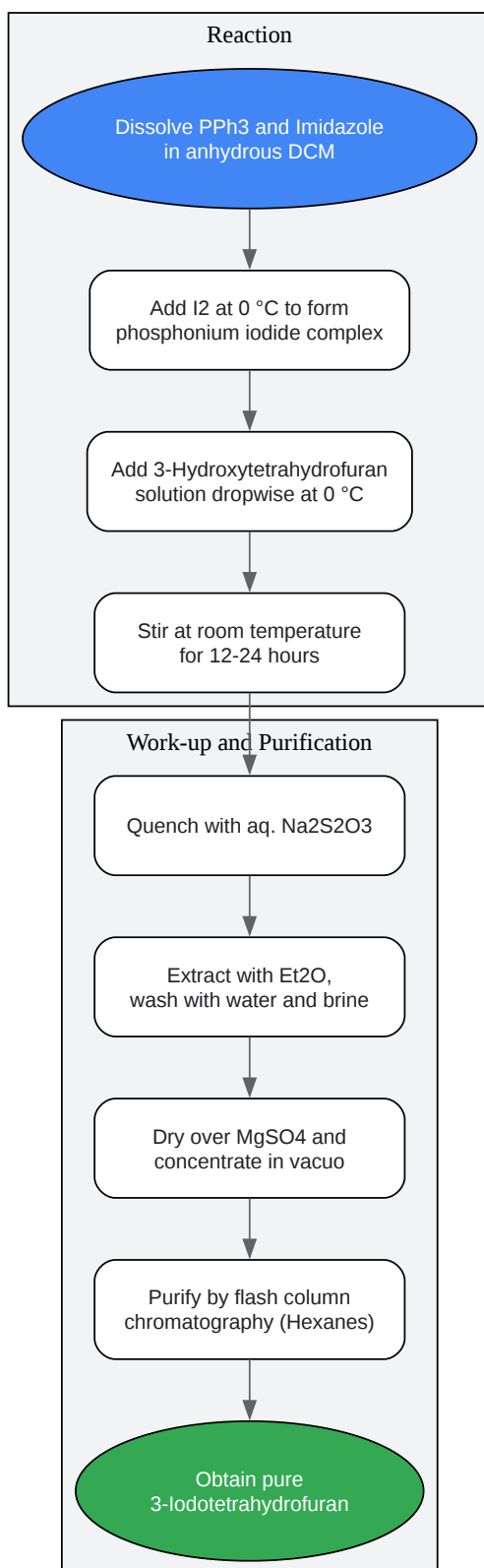
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Hexanes for chromatography

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve triphenylphosphine (1.2 equivalents) and imidazole (1.2 equivalents) in anhydrous dichloromethane.
- **Formation of the Iodinating Agent:** Cool the solution to 0 °C in an ice bath. Add iodine (1.2 equivalents) portion-wise to the stirred solution. The dark color of iodine should dissipate as the phosphonium iodide complex forms.
- **Addition of the Alcohol:** To the cooled reaction mixture, add a solution of 3-hydroxytetrahydrofuran (1.0 equivalent) in anhydrous dichloromethane dropwise.
- **Reaction Progression:** Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
- **Work-up:**
 - Quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any remaining iodine.
 - Transfer the mixture to a separatory funnel and dilute with diethyl ether.
 - Wash the organic layer sequentially with water and brine.
 - Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
 - Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

- Purification: Purify the crude product by flash column chromatography on silica gel using a non-polar eluent such as hexanes to afford pure **3-iodotetrahydrofuran**.

The following diagram illustrates the general workflow for the synthesis of **3-iodotetrahydrofuran**.



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Caption: A step-by-step workflow for the synthesis of **3-iodotetrahydrofuran** from 3-hydroxytetrahydrofuran.

This guide provides essential information for sourcing and synthesizing **3-iodotetrahydrofuran**. For specific applications, further optimization of reaction conditions and purification methods may be necessary. Always consult relevant safety data sheets (SDS) and perform a thorough risk assessment before conducting any chemical synthesis.

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References

- 1. Alcohol to Iodide - Common Conditions [commonorganicchemistry.com]
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Email: info@benchchem.com